Sdz pri 053
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Overview
Description
SDZ-PRI-053 is an orally bioavailable inhibitor of human immunodeficiency virus type 1 (HIV-1) proteinase. It contains the 2-aminobenzylstatine moiety, which acts as a novel transition-state analog. This compound has shown potent antiviral activity against HIV-1 replication in various cell lines, primary lymphocytes, and primary monocytes .
Preparation Methods
The synthesis of SDZ-PRI-053 involves the incorporation of the 2-aralkyl-amino-substituted statine moiety. The synthetic route includes the following steps:
Formation of the 2-aminobenzylstatine moiety: This involves the synthesis of 2-(S)-amino-3-®-hydroxyindane, which replaces an amino acid amide.
Coupling reactions: The 2-aminobenzylstatine moiety is coupled with other molecular fragments to form the final compound.
Purification: The final product is purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
SDZ-PRI-053 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its efficacy.
Substitution: Substitution reactions involving the 2-aminobenzylstatine moiety can lead to the formation of various analogs with different biological activities.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SDZ-PRI-053 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of 2-aminobenzylstatine derivatives.
Biology: The compound is used to investigate the mechanisms of HIV-1 proteinase inhibition and viral replication.
Medicine: SDZ-PRI-053 is a promising candidate for the development of antiviral therapies targeting HIV-1.
Mechanism of Action
The mechanism of action of SDZ-PRI-053 involves the inhibition of HIV-1 proteinase. This enzyme is crucial for the processing of the gag precursor protein, which is essential for viral replication. By inhibiting this enzyme, SDZ-PRI-053 prevents the maturation of viral particles, thereby reducing the infectivity of the virus .
Comparison with Similar Compounds
SDZ-PRI-053 is compared with other HIV-1 proteinase inhibitors, such as:
Indinavir: Another potent HIV-1 proteinase inhibitor with a different chemical structure.
Ritonavir: Known for its ability to boost the efficacy of other protease inhibitors.
Saquinavir: One of the first HIV-1 proteinase inhibitors developed, with a distinct mechanism of action.
The uniqueness of SDZ-PRI-053 lies in its 2-aminobenzylstatine moiety, which provides a novel transition-state analog for HIV-1 proteinase inhibition .
Properties
CAS No. |
164514-52-7 |
---|---|
Molecular Formula |
C42H50N4O7 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H50N4O7/c1-42(2,3)38(46-41(51)53-26-29-15-9-6-10-16-29)40(50)44-33(23-27-13-7-5-8-14-27)37(48)36(43-25-28-19-21-31(52-4)22-20-28)39(49)45-35-32-18-12-11-17-30(32)24-34(35)47/h5-22,33-38,43,47-48H,23-26H2,1-4H3,(H,44,50)(H,45,49)(H,46,51)/t33-,34+,35-,36+,37+,38+/m0/s1 |
InChI Key |
ZVWSWYSIMOZTTG-QVDBQUMVSA-N |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |
Key on ui other cas no. |
164514-52-7 |
Synonyms |
SDZ PRI 053 SDZ PRI-053 |
Origin of Product |
United States |
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